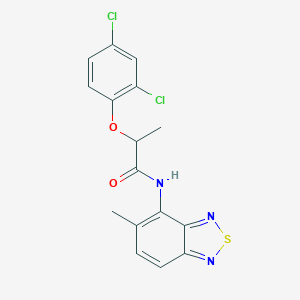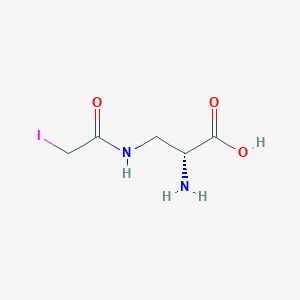![molecular formula C14H15N5OS B237298 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a member of the thiazole family and is known for its unique properties, including its ability to act as an inhibitor of certain enzymes in the human body. In
Scientific Research Applications
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to have inhibitory effects on certain enzymes, including monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This makes N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide a potential candidate for the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide involves the inhibition of monoamine oxidase A and B. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have a positive effect on mood, motivation, and cognitive function. In addition, this compound has been shown to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound has inhibitory effects on monoamine oxidase A and B, as well as antioxidant properties. In vivo studies have shown that N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide can improve cognitive function and reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide in lab experiments include its well-established synthesis method and its potential applications in the field of medicine. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide. One direction is to further investigate its potential applications in the treatment of neurological disorders, including depression, anxiety, and Parkinson's disease. Another direction is to explore its potential as an antioxidant and its effects on oxidative stress in the brain. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential use in combination with other drugs for therapeutic purposes.
Conclusion
In conclusion, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The synthesis method for this compound has been well-established in the literature, and it has been shown to have inhibitory effects on certain enzymes involved in the metabolism of neurotransmitters. Further research is needed to fully understand the potential applications, mechanism of action, and side effects of this compound, as well as its potential use in combination with other drugs for therapeutic purposes.
Synthesis Methods
The synthesis method for N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide involves several steps. The first step is the synthesis of 3-methyl-1,2,4-triazole-5-thiol, which is then reacted with 4-bromo-3-methylbenzyl chloride to form 4-(3-methyl-1,2,4-triazol-5-yl)benzyl chloride. This compound is then reacted with propanoyl chloride to form N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide. The synthesis method for this compound has been well-established in the literature and has been used in various scientific studies.
properties
Product Name |
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide |
|---|---|
Molecular Formula |
C14H15N5OS |
Molecular Weight |
301.37 g/mol |
IUPAC Name |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C14H15N5OS/c1-3-12(20)15-8-10-4-6-11(7-5-10)13-18-19-9(2)16-17-14(19)21-13/h4-7H,3,8H2,1-2H3,(H,15,20) |
InChI Key |
LYIULLMOCZYRGJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C |
Canonical SMILES |
CCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)





![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)


![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)
![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)

![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)
